molecular formula C10H22N2O B1351564 N-(3-methoxypropyl)-1-methylpiperidin-4-amine CAS No. 626214-36-6

N-(3-methoxypropyl)-1-methylpiperidin-4-amine

Cat. No.: B1351564
CAS No.: 626214-36-6
M. Wt: 186.29 g/mol
InChI Key: HZXTVHVKRLJKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-1-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methoxypropyl group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(3-methoxypropyl)-1-methylpiperidin-4-amine is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Employed in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-1-methylpiperidin-4-amine typically involves the reaction of 3-methoxypropylamine with 1-methylpiperidin-4-one. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process includes the use of advanced purification techniques such as distillation and crystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-1-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxypropyl)acrylamide
  • N-(2-hydroxypropyl)-2-methyl-prop-2-enamide
  • N-(isobutoxymethyl)acrylamide

Uniqueness

N-(3-methoxypropyl)-1-methylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-(3-methoxypropyl)-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-12-7-4-10(5-8-12)11-6-3-9-13-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXTVHVKRLJKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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